GA2 vs. GM2: 300-Fold Higher Enzymatic Cleavage Rate in Human Fibroblasts
Under identical optimized assay conditions using human cultured skin fibroblast supernatants, asialo-GM2 (GA2) is cleaved by N-acetyl-β-D-galactosaminidase at a rate of 1100 nmol/mg protein/h, whereas ganglioside GM2 is cleaved at only 3.7 nmol/mg protein/h [1]. Both substrates were radiolabeled in their N-acetyl-D-galactosaminyl moieties to specific activities of 1.8 × 10^6 dpm/nmol (GA2) and 6 × 10^4 dpm/nmol (GM2) [1].
| Evidence Dimension | Enzymatic cleavage rate (N-acetyl-β-D-galactosaminidase activity) |
|---|---|
| Target Compound Data | 1100 nmol/mg protein/h |
| Comparator Or Baseline | Ganglioside GM2: 3.7 nmol/mg protein/h |
| Quantified Difference | 297-fold higher cleavage rate for GA2 |
| Conditions | Human skin fibroblast supernatants; optimal assay conditions with purified sodium taurocholate stimulation (5-fold); radiolabeled substrates |
Why This Matters
Researchers requiring a substrate with high turnover for hexosaminidase activity assays should select GA2 over GM2 due to its substantially greater sensitivity and dynamic range.
- [1] O‘Brien JS, Norden AG, Miller AL, Frost RG, Kelly TE. Ganglioside GM2 N-acetyl-beta-D-galactosaminidase and asialo GM2 (GA2) N-acetyl-beta-D-galactosaminidase; studies in human skin fibroblasts. Clin Genet. 1977;11(3):171-183. View Source
